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Compound of Interest

Compound Name: 4-(1,3-Benzothiazol-2-yl)phenol

Cat. No.: B1266075

Technical Guide: 4-(1,3-Benzothiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties,
synthesis, and potential biological relevance of 4-(1,3-Benzothiazol-2-yl)phenol. The
information is compiled from various scientific sources to support research and development
activities.

Core Physical and Chemical Properties

4-(1,3-Benzothiazol-2-yl)phenol, also known as 2-(p-hydroxyphenyl)benzothiazole, is a
heterocyclic aromatic compound. Its core structure consists of a phenol ring attached to a
benzothiazole moiety at the 2-position.

Table 1: Physical and Chemical Properties of 4-(1,3-Benzothiazol-2-yl)phenol
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Property Value Source(s)
Molecular Formula Ci13HoNOS [1]
Molecular Weight 227.28 g/mol [1]
CAS Number 6265-55-0 [1]
Melting Point 228.6-229 °C [1]
Boiling Point 418.7 °C at 760 mmHg [1]
Density 1.337 g/cm3 [1]
Flash Point 207 °C [1]
Water Solubility 6.6 pg/mL [1]
Refractive Index 1.719 [1]
XLogP3 3.66890 [1]
Polar Surface Area (PSA) 61.36 A2 [1]

Experimental Protocols
Synthesis of 4-(1,3-Benzothiazol-2-yl)phenol

A common and effective method for the synthesis of 2-arylbenzothiazoles is the condensation

of 2-aminothiophenol with an appropriate carboxylic acid or aldehyde. For the synthesis of 4-

(1,3-Benzothiazol-2-yl)phenol, 4-hydroxybenzoic acid would be the appropriate starting

material.

General Procedure:

» Reaction Setup: A mixture of 2-aminothiophenol (1 equivalent) and 4-hydroxybenzoic acid (1

equivalent) is heated in a suitable solvent or under solvent-free conditions. Polyphosphoric

acid (PPA) is often used as a catalyst and solvent at elevated temperatures (e.g., 200-250

°C).

o Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

until the starting materials are consumed.
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o Work-up: Upon completion, the reaction mixture is cooled to room temperature and then
poured into a large volume of cold water or a sodium bicarbonate solution to precipitate the
crude product.

 Purification: The crude solid is collected by filtration, washed with water, and then purified.
Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by
column chromatography on silica gel.

Purification of 4-(1,3-Benzothiazol-2-yl)phenol

Recrystallization Protocol:

e The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, acetic
acid).

e The hot solution is filtered to remove any insoluble impurities.

e The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice
bath to induce crystallization.

o The purified crystals are collected by filtration, washed with a small amount of cold solvent,
and dried under vacuum.

Spectral Data

While a comprehensive database containing all spectra for this specific compound is not
readily available, the expected spectral characteristics can be inferred from data on closely
related benzothiazole derivatives.

e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons on both the benzothiazole and the phenol rings. The phenolic hydroxyl
proton will appear as a singlet, and its chemical shift may vary depending on the solvent and
concentration.

e 13C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the
molecule, with distinct chemical shifts for the carbons in the heterocyclic ring and the
phenolic ring.
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e FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H
stretching of the phenolic group (typically a broad band around 3200-3600 cm~1), C=N
stretching of the thiazole ring (around 1600-1650 cm~1), and C-S stretching. Aromatic C-H
and C=C stretching vibrations will also be present.

e Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+)
corresponding to the molecular weight of the compound (227.28 g/mol ).

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including
antitumor, anti-inflammatory, and antimicrobial properties. Some benzothiazoles have been
shown to exert their effects through interaction with the Aryl Hydrocarbon Receptor (AhR)
signaling pathway.

The AhR is a ligand-activated transcription factor that regulates the expression of genes
involved in xenobiotic metabolism, including the cytochrome P450 family of enzymes (e.g.,
CYP1A1). Upon binding of a ligand, such as certain benzothiazole derivatives, the AhR
translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to
specific DNA sequences known as xenobiotic responsive elements (XRES) in the promoter
region of target genes, thereby inducing their transcription.[2][3][4][5]

Below is a diagram illustrating the general workflow for the synthesis and characterization of 4-
(1,3-Benzothiazol-2-yl)phenol and a diagram of the Aryl Hydrocarbon Receptor signaling
pathway.
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Experimental Workflow: Synthesis and Characterization
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Synthesis and Characterization Workflow
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Aryl Hydrocarbon Receptor Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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